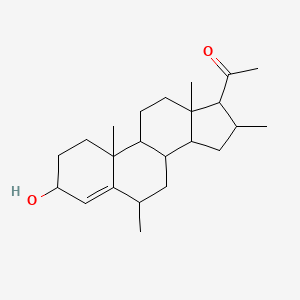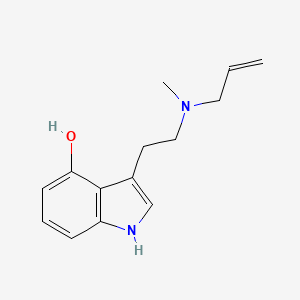
4-hydroxy MALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy MALT involves the reaction of indole derivatives with appropriate alkylating agents. One common method includes the alkylation of 4-hydroxyindole with 2-(methyl-2-propen-1-ylamino)ethyl halides under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its primary use in research. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity. This could involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy MALT undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The indole ring can be reduced under hydrogenation conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of indole-4-one derivatives.
Reduction: Formation of tetrahydroindole derivatives.
Substitution: Formation of alkylated or acylated indole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy MALT is used extensively in scientific research due to its hallucinogenic properties. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Studied for its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for potential therapeutic uses in psychiatric disorders.
Industry: Utilized in forensic toxicology to identify and quantify hallucinogenic substances.
Wirkmechanismus
The mechanism of action of 4-Hydroxy MALT involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. Upon binding to these receptors, it induces a cascade of intracellular signaling pathways that result in altered perception and cognition. The compound’s hallucinogenic effects are primarily mediated through the modulation of serotonin levels in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Psilocybin: Another tryptamine derivative with hallucinogenic properties.
4-Hydroxy-N,N-dimethyltryptamine (4-HO-DMT): A structurally similar compound with similar effects.
Lysergic acid diethylamide (LSD): A well-known hallucinogen with a different chemical structure but similar pharmacological effects.
Uniqueness
4-Hydroxy MALT is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Unlike psilocybin, which is a prodrug, this compound is active in its original form. Its specific interaction with serotonin receptors also differentiates it from other hallucinogens like LSD .
Eigenschaften
Molekularformel |
C14H18N2O |
|---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
3-[2-[methyl(prop-2-enyl)amino]ethyl]-1H-indol-4-ol |
InChI |
InChI=1S/C14H18N2O/c1-3-8-16(2)9-7-11-10-15-12-5-4-6-13(17)14(11)12/h3-6,10,15,17H,1,7-9H2,2H3 |
InChI-Schlüssel |
NWEWNVPCYZONHK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC1=CNC2=C1C(=CC=C2)O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


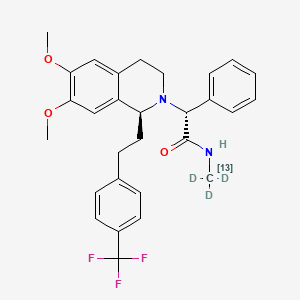

![N-(7-butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12298851.png)
![3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B12298856.png)
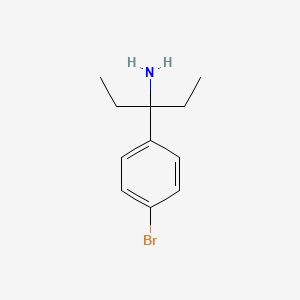
![9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine](/img/structure/B12298869.png)
![tert-butyl 2-(6-ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B12298872.png)
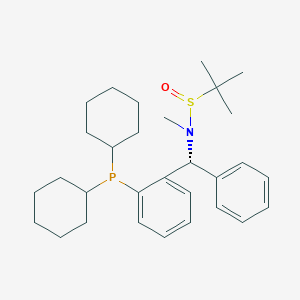
![(2R,4S)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12298890.png)

![2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B12298896.png)
![Sodium [1,1'-biphenyl]-4-sulfinate](/img/structure/B12298904.png)

